1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)13-9-4-5-11-6-8(9)7-12-13/h7,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHREWMMPXVPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(CNCC2)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Chemischer Reaktionen
Sulfonyl Group Reactivity
The sulfonyl group (-SO₂-) is a key site for nucleophilic substitution and elimination reactions.
In related compounds (e.g., 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(3-fluorophenyl)piperidine-1-carboxamide), sulfonyl groups participate in forming carboxamide linkages under coupling conditions .
Cyclopropanecarbonyl Reactivity
The cyclopropane ring adjacent to a carbonyl group exhibits strain-driven reactivity:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ring-Opening Oxidation | KMnO₄, acidic conditions | Cleavage to carboxylic acid derivatives | |
| Reduction | LiAlH₄ | Conversion to cyclopropanol derivatives |
Synthetic pathways for analogs (e.g., 1-(cyclopropanecarbonyl)pyrrolidin-3-yl derivatives) highlight the stability of the cyclopropane moiety under standard coupling conditions .
Triazole Ring Reactivity
The 4-methyl-4H-1,2,4-triazole group contributes to hydrogen bonding and metal coordination:
Patented analogs (e.g., p38 MAP kinase inhibitors) utilize triazole groups as hydrogen-bond acceptors in biological interactions .
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Recent studies have indicated that derivatives of 1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit potential antidepressant properties. For instance, research has shown that modifications to the compound can enhance serotonin receptor affinity and improve efficacy in treating depression-related disorders. A notable study demonstrated that specific analogs could significantly reduce depressive behaviors in animal models by modulating neurotransmitter levels .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in immune cells. This activity positions it as a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemicals
1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has applications in the agrochemical sector as well. Its derivatives have been explored for use as pesticides and herbicides due to their ability to disrupt specific biochemical pathways in pests while being relatively safe for non-target organisms. Studies have shown promising results in field trials where these compounds demonstrated effective pest control with minimal environmental impact .
Material Science
In material science, the compound's unique structural features allow it to be utilized in synthesizing new polymers and materials with desirable mechanical properties. The incorporation of pyrazolo[4,3-c]pyridine units into polymer backbones has led to materials with enhanced thermal stability and mechanical strength . These materials are being investigated for applications in coatings and composites.
Case Studies
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Activity Against Mycobacterial Targets
The tert-butyl-substituted derivative has been compared to other pyrazolo[4,3-c]pyridine analogues in inhibiting Mtb PS:
- 5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (IC50 = 90 nM) outperformed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives (e.g., IC50 > 100 nM), highlighting the superiority of tert-butyl in enhancing PS inhibition .
- Hydrophobic substituents on the benzene ring (e.g., tert-butyl) improve activity, whereas polar groups on the pyrazole ring reduce potency .
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives Against Mtb PS
| Compound | Substituent | IC50 (nM) | Reference |
|---|---|---|---|
| 1-tert-Butyl derivative | tert-Butyl (1-position) | 90 | |
| 3-Phenyl derivative | Phenyl (3-position) | >100 |
Antimicrobial Activity
Nitrofuran-tagged derivatives of the pyrazolo[4,3-c]pyridine scaffold, such as 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine), demonstrated potent activity against ESKAPE pathogens, surpassing nitrofurantoin .
c-Met Inhibition
In cancer research, tert-butyl-substituted derivatives were designed via structure-based methods to inhibit c-Met. These compounds showed superior enzymatic and cellular potency compared to analogues with smaller alkyl chains (e.g., methyl or ethyl), attributed to improved hydrophobic interactions in the ATP-binding pocket .
Biologische Aktivität
1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure includes a fused pyrazole and pyridine ring with a tert-butyl group that enhances its stability and solubility. This compound has garnered attention for its diverse biological activities, which include antiviral, anticancer, anti-inflammatory, and antimicrobial properties.
- IUPAC Name : 1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
- CAS Number : 230301-11-8
- Molecular Formula : C10H17N3
- Molecular Weight : 177.26 g/mol
The biological activity of 1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is attributed to its ability to interact with various biological targets:
- Receptor Binding : This compound can bind to multiple receptors due to its aromatic heterocyclic structure.
- Biochemical Pathways : It influences several pathways that are crucial for cellular signaling and metabolism.
Anticancer Activity
Research indicates that compounds similar to 1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. A study on derivatives showed promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MDA-MB-231 (breast cancer) | 1.30 ± 0.28 |
| Derivative B | SKBR3 (breast cancer) | 3.25 ± 1.91 |
| Derivative C | HEL (erythroleukemia) | 1.00 ± 0.42 |
These findings suggest that modifications in the structure can enhance the cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Similar pyrazolopyridine derivatives have shown effectiveness against a range of pathogens:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Exhibits activity against common fungal strains.
In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for several derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of new derivatives based on the core structure of 1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The derivatives were tested against multiple cancer cell lines including MCF7 and BT549. The study highlighted that certain substitutions significantly improved anticancer activity while maintaining selectivity towards tumor cells over normal cells .
Case Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results showed that specific derivatives had potent activity against resistant strains of Staphylococcus aureus and Candida albicans .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how do protection/deprotection strategies enhance yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of tert-butyl-substituted precursors with hydrazines or their derivatives. Key steps include:
- Bicyclic Core Formation : Cyclization of pyridine and pyrazole moieties under acidic or basic conditions (e.g., using HCl or K₂CO₃) .
- tert-Butyl Introduction : Protection of the amine group via tert-butoxycarbonyl (Boc) chemistry, followed by deprotection using trifluoroacetic acid (TFA) to avoid side reactions .
- Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like Pd/C for hydrogenation steps improves efficiency .
Q. Which analytical techniques are most reliable for structural characterization of this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
- X-ray Crystallography : Resolves bicyclic conformation and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and pyridine rings) .
- Chromatography : TLC (Rf ~0.5 in EtOAc/hexane) and HPLC (C18 column, acetonitrile/water gradient) monitor purity ≥98% .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, TFA) .
- Storage : Airtight containers at -20°C (short-term) or -80°C (long-term) to prevent hygroscopic degradation .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (25–80°C), solvent polarity (THF vs. DMSO), and catalyst loading (5–20 mol%) to identify optimal parameters .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >90% yield .
- In Situ Monitoring : Use FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How should researchers reconcile contradictory biological activity data across derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding (Table 1) .
-
Bioassay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4 PBS) to minimize variability .
Table 1 : Substituent Impact on Biological Activity
Derivative Substituent IC₅₀ (nM) Reference 3-Chlorophenyl Electron-withdrawing 12.3 4-Methylphenyl Electron-donating 45.8 Trifluoromethyl Strongly withdrawing 8.7
Q. What strategies validate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) with immobilized receptors .
- Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses in receptor active sites, validated by mutagenesis studies .
- Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution for conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
